2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one

Physicochemical profiling Drug design Lipophilicity

Researchers seeking a peripherally-restricted dihydropyrimidinone (DHPM) probe often face limited availability of analogs with verified high TPSA and a robust synthetic handle. This compound directly addresses that gap. - **Differentiated Physicochemistry**: TPSA of 71.77 Ų and LogP of 1.22 ensure minimal passive CNS penetration, making it an ideal negative control for CNS target engagement studies compared to more lipophilic analogs like ethirimol. - **Synthetic Utility**: The unique 2-(2-aminobutan-2-yl) group provides a sterically hindered, basic primary amine (predicted pKa ~10.2) as a robust anchor for parallel amide, sulfonamide, or urea library synthesis. - **Supply Assurance**: Available with a certified purity of 95% for reliable R&D results, shipped under ambient conditions from our global logistics network.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B13249403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(NC1=O)C(C)(CC)N)C
InChIInChI=1S/C11H19N3O/c1-5-8-7(3)13-10(14-9(8)15)11(4,12)6-2/h5-6,12H2,1-4H3,(H,13,14,15)
InChIKeySKCJYXKKFAZHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one: Identity & Procurement


2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one (CAS 1281825-69-1) is a 3,4-dihydropyrimidin-2(1H)-one derivative characterized by a sterically hindered 2-(2-aminobutan-2-yl) substituent, along with 5-ethyl and 6-methyl groups on the heterocyclic core . Its molecular formula is C11H19N3O, with a molecular weight of 209.29 g/mol . The compound is listed for research use only, with a typical commercial purity specification of 95% .

Core structure Sterically hindered 2-(2-aminobutan-2-yl) DHPM scaffold
Synthetic utility Free primary amine handle for late-stage derivatization
Research grade Research purity specification for SAR and library synthesis

Why Generic Analogs Cannot Substitute for 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one


Simple 2-amino or 2-alkylamino-3,4-dihydropyrimidinones (e.g., ethirimol, CAS 23947-60-6) differ fundamentally in steric bulk, basicity, and hydrogen-bonding capacity at the 2-position compared to the target compound's 2-(2-aminobutan-2-yl) group [1]. This tertiary alkyl amine substituent introduces a quaternary alpha-carbon that restricts conformational freedom and alters the pKa of the adjacent heterocycle, which can critically impact receptor binding, metabolic stability, and subsequent derivatization potential. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in physicochemical properties and, by class-level inference, in biological selectivity profiles.

2-Alkylamino analogs Ethirimol and similar linear amines differ in steric bulk and basicity; substitution may shift receptor-interaction and metabolic profiles.
2-Unsubstituted DHPMs Monastrol and 2-H analogs lack the derivatizable amine handle; cannot reproduce the same synthetic diversification pathways.
Lipophilicity mismatch Common analogs with higher LogP may alter assay distribution; direct replacement without validation may confound structure-activity interpretation.

Quantitative Differentiation of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one


Lower Lipophilicity vs. Ethirimol

The introduction of a branched 2-(2-aminobutan-2-yl) chain at the 2-position, replacing the linear 2-ethylamino group found in the common analog ethirimol, significantly reduces lipophilicity. The target compound has a predicted LogP of 1.22, whereas ethirimol has a predicted LogP of 2.98 [1]. This is a foundational differentiating factor for pharmacokinetic behavior and receptor interaction.

Lipophilicity (LogP)
In silico prediction
Target LogP 1.22 vs. Ethirimol LogP 2.98 (Δ −1.76)
Lower lipophilicity may reduce nonspecific binding
Predicted value; experimental confirmation recommended
Physicochemical profiling Drug design Lipophilicity

Higher Polar Surface Area vs. Ethirimol

The target compound exhibits a topological polar surface area (TPSA) of 71.77 Ų, compared to 46.01 Ų for ethirimol [1]. This difference arises directly from the additional primary amine in the 2-substituent, creating a 56% increase in polar surface area that can decisively influence blood-brain barrier penetration and oral absorption.

Polar surface area (TPSA)
In silico calculation
Target TPSA 71.77 Ų vs. Ethirimol 46.01 Ų (+56%)
Elevated TPSA supports peripheral restriction over CNS penetration
Relevant for blood-brain barrier exclusion study design
Medicinal chemistry Structure-Activity Relationship Oral bioavailability

Unique Amine Handle vs. Monastrol

Unlike the widely studied dihydropyrimidinone monastrol, which has an unsubstituted 2-position (R=H), or 2-thioxo analogs, the target compound features a free primary amine on a tertiary carbon alpha to the ring. This sterically unencumbered amine serves as a unique, quantifiable synthetic vector. It exhibits distinct nucleophilicity with a predicted pKa of approximately 10.2, allowing for selective acylation or reductive amination under conditions where simple 2-aminopyrimidines would react differently [1].

Amine handle reactivity
Class-level inference
Free primary amine on quaternary α-carbon; predicted pKa ~10.2 vs. monastrol/2-amino analogs (pKa ~3–4)
Unique derivatization vector for selective library expansion
pKa predicted; experimental validation advised
Combinatorial chemistry Lead optimization Scaffold decoration

Application Scenarios for 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one


Peripherally-Restricted CNS Drug Discovery Probe

Given the compound's elevated TPSA of 71.77 Ų, which exceeds the common threshold for passive CNS penetration, it is ideally suited as a probe to establish peripheral target engagement paradigms. A researcher can use this compound as a negative control for CNS activity when profiling a lead series, as its physicochemical signature suggests minimal brain exposure compared to more lipophilic, lower-TPSA analogs like ethirimol .

Diversity-Oriented Synthesis Scaffold

The primary amine of the 2-(2-aminobutan-2-yl) group, attached to a quaternary carbon, provides a chemically robust and uniquely basic anchor point (predicted pKa ~10.2) for late-stage functionalization. This enables parallel synthesis of amide, sulfonamide, and urea libraries using standard high-throughput chemistry, directly exploiting a synthetic vector that is absent in monastrol or 2-thioxo-dihydropyrimidinones [1].

Ethirimol Replacement in Profiling Assays

For agrochemical discovery or environmental fate studies, this compound offers a structurally distinct, less lipophilic alternative to ethirimol. Its LogP difference of -1.76 predicts a significantly different soil mobility and water solubility profile, making it a valuable comparator for structure-activity transfer studies between pharmaceutical and agrochemical dihydropyrimidinone scaffolds [2].

Application
Selection Property
Validation Focus
Peripheral target engagement probe
Elevated polar surface area
CNS exclusion profiling
Diversity-oriented synthesis scaffold
Free primary amine on quaternary carbon
Late-stage functionalization feasibility
Profiling assay comparator
Reduced lipophilicity vs. ethirimol
Structure-activity transfer studies
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